molecular formula C8H7Br2NO2 B13459097 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

Cat. No.: B13459097
M. Wt: 308.95 g/mol
InChI Key: PELNTNRVLLVYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a bromomethyl group at position 5, a methyl group at position 2, and a nitro group at position 2. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its molecular formula is C₈H₆Br₂NO₂, with a molecular weight of approximately 310.93 g/mol (calculated based on analogous compounds in the evidence) . The presence of multiple electron-withdrawing groups (bromine, nitro) and a methyl substituent creates steric and electronic effects that influence its reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

PELNTNRVLLVYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-3-nitrotoluene. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include bromine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amino compounds, and carboxylic acids.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to changes in biological activity or chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polyhalogenated nitroaromatics. Below is a detailed comparison with structurally related analogs:

Table 1: Key Properties of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity References
This compound C₈H₆Br₂NO₂ 310.93 1-Br, 5-BrCH₂, 2-CH₃, 3-NO₂ Intermediate for heterocyclic synthesis (e.g., quinazolines)
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 1-Br, 3-CH₃, 5-NO₂ Precursor for Suzuki couplings; pharmaceutical intermediates
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 1-Br, 3-Cl, 5-NO₂ Electrophilic substitution reactions; agrochemical synthesis
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene C₈H₇BrClNO₃ 296.51 5-Br, 1-Cl, 2-OCH₂CH₃, 3-NO₂ Functionalized intermediates for dyes and ligands
2-Bromo-1-methoxy-3-nitrobenzene C₇H₆BrNO₃ 232.03 2-Br, 1-OCH₃, 3-NO₂ Building block for OLED materials

Reactivity and Stability

  • Electrophilic Reactivity: The bromine atoms in this compound are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group. This contrasts with 1-Bromo-3-methyl-5-nitrobenzene, where the methyl group provides minor steric hindrance but less activation for substitution .
  • Thermal Stability : The bromomethyl group introduces thermal instability compared to 1-Bromo-3-chloro-5-nitrobenzene , which has higher thermal resistance due to the inert C-Cl bond .

Pharmaceutical Intermediates

The compound’s nitro and bromine groups are pivotal in synthesizing anticancer agents. For instance, analogous bromonitroaromatics like 3-bromo-5-nitrobenzamide (CAS 54321-80-1) are used in cytotoxic lactone synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.